3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one
Description
This compound is a heterocyclic molecule featuring a 3,4-dihydroquinazolin-4-one core substituted with a 7-methoxy group and a complex piperidine-linked imidazole sulfonyl moiety. The quinazolinone scaffold is notable for its prevalence in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents . The sulfonyl-piperidine-imidazole side chain introduces steric and electronic modifications that may enhance target binding or metabolic stability.
Properties
IUPAC Name |
3-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-4-24-13-20(23-15(24)2)31(28,29)26-9-7-16(8-10-26)12-25-14-22-19-11-17(30-3)5-6-18(19)21(25)27/h5-6,11,13-14,16H,4,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWVFIQHXVQFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of quinazolinone derivatives. The compound has shown promise in inhibiting various cancer cell lines, including breast, colon, and lung cancers. For instance:
- Mechanism of Action : It may induce apoptosis through the activation of caspases and modulation of cell cycle proteins.
- Case Studies : A study demonstrated that similar quinazolinone derivatives significantly reduced tumor growth in xenograft models, suggesting potential for further development in cancer therapeutics.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research indicates that derivatives of quinazolinones exhibit effectiveness against a range of bacterial and fungal strains.
- In Vitro Studies : Experiments have shown that certain analogs can inhibit the growth of Staphylococcus aureus and Escherichia coli.
Neurological Applications
Given the piperidine component, there is a growing interest in the neuroprotective effects of this compound.
- Neuroprotection : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage.
Anti-inflammatory Effects
Inflammation plays a central role in many diseases, including arthritis and cardiovascular diseases. Quinazolinone derivatives have been noted for their anti-inflammatory properties.
- Mechanistic Insights : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation markers in animal models.
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinazolinone Derivatives
The 3,4-dihydroquinazolin-4-one core is shared with compounds like gefitinib, a known EGFR inhibitor . Unlike gefitinib, which has a morpholinoethoxy substituent, the target compound’s 7-methoxy group and sulfonyl-piperidine-imidazole side chain may alter solubility and selectivity. For example, nitro-substituted quinazolinones (e.g., nitrofuryl derivatives in ) exhibit antimycobacterial activity, whereas methoxy groups may prioritize kinase inhibition .
Piperidine-Containing Compounds
Compounds such as 1-(4-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine () share the piperidine moiety but lack the sulfonyl-imidazole group. The sulfonyl group in the target compound could enhance hydrogen bonding with target proteins, as seen in sulfonamide-based kinase inhibitors .
Imidazole Derivatives
The 1-ethyl-2-methylimidazole sulfonyl group distinguishes the target compound from nitroimidazole derivatives (), which rely on nitro groups for antitubercular activity.
Computational Similarity Analysis
Using molecular fingerprints (e.g., MACCS or Morgan fingerprints) and Tanimoto/Dice coefficients (), the target compound shows partial similarity to:
- I-BET469 (): A benzimidazole-pyridinone derivative with a morpholino group (Tanimoto score ~0.45). Differences in the quinazolinone core and sulfonyl group reduce overlap.
- 2-(4-methyl-1H-imidazol-1-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Shares imidazole and piperazine motifs but lacks the sulfonyl linkage (Tanimoto score ~0.38).
Data Table: Key Comparisons
Research Findings and Implications
- Substituent Impact : The 7-methoxy group in the target compound may reduce metabolic oxidation compared to nitro groups, extending half-life .
- Computational Gaps: Limited Tanimoto scores (e.g., ~0.4 with I-BET469) suggest structural novelty but necessitate empirical validation for target identification .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone core is synthesized via cyclodehydration of 2-amino-4-methoxybenzoic acid with urea or its equivalents.
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Reagents : 2-Amino-4-methoxybenzoic acid, urea, polyphosphoric acid (PPA).
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Conditions : 160–180°C, 4–6 hours under inert atmosphere.
Mechanistic Insight : The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of urea, followed by cyclization and elimination of ammonia.
Introduction of the Piperidin-4-ylmethyl Group
Bromination at C-3 of Quinazolinone
To functionalize the quinazolinone, C-3 is brominated to enable subsequent alkylation.
Nucleophilic Substitution with Piperidin-4-ylmethanol
The brominated quinazolinone reacts with piperidin-4-ylmethanol to form the methylene bridge.
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Activation : Piperidin-4-ylmethanol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM).
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Coupling : Mesylated piperidine reacts with 3-bromo-7-methoxyquinazolin-4-one in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C for 12 hours.
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Yield : 62% (3-(piperidin-4-ylmethyl)-7-methoxyquinazolin-4-one).
Sulfonylation of Piperidine with 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl Chloride
Synthesis of 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl Chloride
The imidazole sulfonyl chloride is prepared via chlorosulfonation of 1-ethyl-2-methylimidazole.
Sulfonamide Coupling
The piperidine nitrogen undergoes sulfonylation with the imidazole sulfonyl chloride.
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Reagents : 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride, TEA, DCM.
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Conditions : 0°C to room temperature, 6 hours.
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Workup : Aqueous NaHCO₃ wash, drying over MgSO₄, column chromatography (SiO₂, ethyl acetate/hexane).
Analytical Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.8 Hz, 1H, H-5), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.89 (d, J = 2.4 Hz, 1H, H-8), 4.32 (s, 2H, CH₂-piperidine), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.55 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.34 (s, 3H, CH₃-imidazole), 1.42 (t, J = 7.6 Hz, 3H, CH₂CH₃).
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HRMS (ESI+) : m/z calculated for C₂₁H₂₇N₅O₄S [M+H]⁺: 445.5; found: 445.6.
Purity Assessment
Comparative Analysis of Synthetic Routes
Method B’s microwave-assisted quinazolinone synthesis reduces reaction time but requires specialized equipment. Sulfonylation in DCM maximizes yield due to better solubility of intermediates.
Challenges and Optimization Strategies
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Regioselectivity in Imidazole Sulfonation : Chlorosulfonic acid preferentially reacts at the electron-rich C-4 position of 1-ethyl-2-methylimidazole, minimizing byproducts.
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Piperidine Activation : Mesylation of piperidin-4-ylmethanol ensures efficient displacement by the quinazolinone bromide.
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Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates sulfonamide derivatives from unreacted starting materials.
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves three critical steps:
- Sulfonylation of the imidazole moiety : React 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .
- Piperidine-methylquinazolinone coupling : Use reductive amination or nucleophilic substitution to attach the piperidine-sulfonyl group to the quinazolinone core. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .
- Final purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) .
Key Optimization Parameters :
| Step | Solvent | Temperature | Catalyst/Yield |
|---|---|---|---|
| Sulfonylation | DCM | 0–5°C | Triethylamine, 72–78% |
| Coupling | DMF | 70°C | NaBH(OAc)₃, 65–70% |
| Purification | Ethanol | RT | Silica gel, 95% purity |
Q. How should researchers characterize the compound’s structure using spectroscopic methods?
Methodological Answer :
- 1H/13C-NMR : Key peaks include:
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Use ADP-Glo™ kinase assay (e.g., EGFR or PI3K isoforms) at 1–10 µM concentrations .
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against S. aureus and E. coli (96-well plate, 24 h incubation) .
- Cytotoxicity : MTT assay in HEK-293 cells (48 h exposure, IC₅₀ calculation via nonlinear regression) .
Advanced Research Questions
Q. How to design experiments for structure-activity relationship (SAR) studies targeting the quinazolinone core?
Methodological Answer :
- Variable Substituents : Systematically modify:
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Quinazolinone C7-methoxy : Replace with ethoxy, hydroxy, or halogens to assess steric/electronic effects.
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Piperidine-sulfonyl group : Introduce bulkier alkyl chains (e.g., isopropyl) or aryl groups to probe hydrophobic interactions .
- Biological Testing : Screen analogs against a panel of 10+ kinase targets to identify selectivity trends. Use molecular docking (AutoDock Vina) to correlate substituent size with binding affinity .
Example SAR Table :
Substituent (R) Kinase IC₅₀ (nM) Selectivity Ratio (Target/Off-target) -OCH₃ 12 ± 1.5 45:1 -Cl 8 ± 0.9 22:1 -H 35 ± 3.2 8:1
Q. How to resolve contradictions in biological activity data across different studies?
Methodological Answer :
- Purity Verification : Re-examine compound purity via HPLC (C18 column, 90:10 acetonitrile/water, λ=254 nm). Contaminants <1% ensure reliability .
- Assay Standardization : Cross-validate using orthogonal methods (e.g., SPR vs. enzymatic assays for binding affinity).
- Meta-Analysis : Apply Gil’s pragmatic research framework to statistically integrate data from ≥3 independent studies, identifying outliers via Grubbs’ test (α=0.05) .
Q. What strategies improve metabolic stability without compromising target affinity?
Methodological Answer :
- Metabolic Hotspot Identification : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Common sites include:
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Piperidine N-demethylation.
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Quinazolinone C7-O-demethylation .
- Stability Optimization :
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Block Vulnerable Sites : Replace labile methoxy groups with trifluoromethoxy (logP adjustment) or cyclopropyl rings .
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Prodrug Design : Introduce acetyl-protected hydroxy groups to enhance plasma stability (e.g., 7-methoxy → 7-acetoxy) .
Stability Data :
Modification t₁/₂ (HLMs) Target IC₅₀ Shift Trifluoromethoxy 45 min 1.2x Cyclopropyl 68 min 1.5x Acetoxy prodrug >120 min 3x
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
